2,3-Dihydroxypyridine

Catalog No.
S566844
CAS No.
16867-04-2
M.F
C5H5NO2
M. Wt
111.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydroxypyridine

CAS Number

16867-04-2

Product Name

2,3-Dihydroxypyridine

IUPAC Name

3-hydroxy-1H-pyridin-2-one

Molecular Formula

C5H5NO2

Molecular Weight

111.1 g/mol

InChI

InChI=1S/C5H5NO2/c7-4-2-1-3-6-5(4)8/h1-3,7H,(H,6,8)

InChI Key

GGOZGYRTNQBSSA-UHFFFAOYSA-N

SMILES

C1=CNC(=O)C(=C1)O

Synonyms

2,3-Pyridinediol; 2,3-Dihydroxypyridine; 3-Hydroxy-1H-pyridin-2-one; 3-Hydroxy-2-pyridone; NSC 49272

Canonical SMILES

C1=CNC(=O)C(=C1)O

2,3-Dihydroxypyridine (DHP) is a molecule with the chemical formula C5H5NO2. While its natural occurrence has been documented in the green alga Chlamydomonas reinhardtii [], most research on DHP focuses on its use as a building block for the synthesis of other molecules with potential applications.

Synthesis of Functional Materials

One area of research explores DHP's role in the creation of functional materials. Studies have shown its usefulness in synthesizing:

  • DHP-loaded Amberlite XAD-2: This composite material has potential applications in separation processes [].
  • Macromolecular chelators: By attaching DHP to cellulose with specific linker molecules, researchers have developed materials capable of binding metal ions []. These chelators could be useful in various fields, including environmental remediation.

2,3-Dihydroxypyridine is a heterocyclic aromatic compound with the chemical formula C5H5NO2. It belongs to the pyridine class, characterized by a six-membered ring with one nitrogen atom. The "2,3-" prefix indicates hydroxyl (OH) groups attached at the second and third carbon positions of the ring [].

Information on its natural origin is limited, but it can be synthesized in a lab setting []. Research into its potential biological functions is ongoing.


Molecular Structure Analysis

The key feature of 2,3-dihydroxypyridine's structure is the six-membered aromatic ring containing nitrogen. Aromatic rings exhibit stability due to delocalized electrons within the ring. The presence of two hydroxyl groups adds polarity to the molecule, potentially influencing its solubility and reactivity [].


Chemical Reactions Analysis

  • Synthesis: One potential synthesis method involves reacting a precursor like 2,3-dichloropyridine with a hydroxide source (NaOH) to yield the dihydroxypyridine [].

  • Complexation with Metal Ions: It readily forms complexes with metal ions, such as iron(III), which can lead to color changes in solution. The complexation is significant in various analytical chemistry applications .
  • Reactions with Acids: In acidic environments, 2,3-dihydroxypyridine can participate in protonation and deprotonation reactions, affecting its solubility and reactivity .
  • Synthesis of Derivatives: It can be used as a precursor for synthesizing various derivatives through alkylation or acylation reactions, expanding its utility in organic synthesis .

Research indicates that 2,3-dihydroxypyridine exhibits several biological activities:

  • Antioxidant Properties: The compound has demonstrated antioxidant effects, which may contribute to its potential therapeutic applications .
  • Neuroprotective Effects: Some studies suggest that it may have neuroprotective properties, possibly beneficial in treating neurodegenerative diseases .
  • Antimicrobial Activity: There are indications that 2,3-dihydroxypyridine possesses antimicrobial properties, making it a candidate for further research in pharmacology .

Several methods exist for synthesizing 2,3-dihydroxypyridine:

  • Hydroxylation of Pyridine Derivatives: Hydroxylation reactions can be performed on substituted pyridines to yield 2,3-dihydroxypyridine.
  • Reduction Reactions: Reduction of corresponding pyridones or other nitrogen-containing heterocycles can also produce this compound.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps including cyclization and functional group transformations to achieve the desired product .

2,3-Dihydroxypyridine has various applications across different fields:

  • Analytical Chemistry: Its ability to form complexes with metal ions makes it useful in analytical techniques for detecting metal concentrations .
  • Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound for developing new drugs targeting oxidative stress and neurodegeneration .
  • Organic Synthesis: The compound serves as an important intermediate in synthesizing more complex organic molecules .

Studies on the interactions of 2,3-dihydroxypyridine focus on its ability to form complexes with various metal ions. Notably:

  • Interaction with iron(III) leads to distinct color changes and is utilized in analytical methods to quantify iron levels in samples .
  • Its interactions with other transition metals have been explored to understand its potential as a chelating agent in medicinal chemistry.

Several compounds share structural similarities with 2,3-dihydroxypyridine. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-HydroxypyridineMonohydroxy pyridineContains only one hydroxyl group; used in similar applications.
3-HydroxypyridineMonohydroxy pyridineHydroxyl group at position 3; differing biological activities.
4-HydroxypyridineMonohydroxy pyridineHydroxyl group at position 4; different reactivity patterns.
Pyridin-2-oneKeto derivativeContains a carbonyl group instead of hydroxyls; used in different synthetic pathways.

Uniqueness of 2,3-Dihydroxypyridine: The presence of two hydroxyl groups at adjacent positions on the pyridine ring gives this compound unique properties that enhance its reactivity and biological activity compared to its mono-hydroxy counterparts.

XLogP3

0.1

UNII

7HY4BCJ130

GHS Hazard Statements

Aggregated GHS information provided by 200 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16867-04-2

Wikipedia

2,3-dihydroxypyridine

General Manufacturing Information

2(1H)-Pyridinone, 3-hydroxy-: ACTIVE

Dates

Modify: 2023-08-15
Goetz et al. Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model. Nature Chemistry, doi: 10.1038/nchem.1504, published online 25 November 2012 http://www.nature.com/nchem

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